molecular formula C10H17NO4 B13713232 (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid

Cat. No.: B13713232
M. Wt: 215.25 g/mol
InChI Key: QHUOXBPBRMENSU-QMMMGPOBSA-N
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Description

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid is a chiral compound with a specific stereochemistry denoted by the (3S) configuration. This compound features an amino group, a cyclohexyloxy group, and a ketone functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and amino acids.

    Protection and Activation: The hydroxyl group of cyclohexanol is often protected using a suitable protecting group. The amino acid is activated using reagents like carbodiimides.

    Coupling Reaction: The protected cyclohexanol is coupled with the activated amino acid under controlled conditions to form the desired product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyloxy group can enhance lipophilicity, aiding in membrane permeability. The ketone group can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.

    4-oxobutanoic acid derivatives: Compounds with similar backbone structures but different substituents.

Uniqueness

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid is unique due to its specific (3S) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall chemical behavior.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid

InChI

InChI=1S/C10H17NO4/c11-8(6-9(12)13)10(14)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,12,13)/t8-/m0/s1

InChI Key

QHUOXBPBRMENSU-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@H](CC(=O)O)N

Canonical SMILES

C1CCC(CC1)OC(=O)C(CC(=O)O)N

Origin of Product

United States

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